

An In-Depth Technical Guide to 6,7-Dimethoxy-2-tetralone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,7-Dimethoxy-2-tetralone

Cat. No.: B1583830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6,7-Dimethoxy-2-tetralone**, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical identity, physical properties, synthesis protocols, and its significance in medicinal chemistry.

Chemical Identity and Structure

6,7-Dimethoxy-2-tetralone is a cyclic ketone that serves as a versatile starting material for numerous dopaminergic compounds.^[1] Its fundamental details are crucial for its application in research and development.

- CAS Number: 2472-13-1^[2]
- Molecular Formula: C₁₂H₁₄O₃^[2]
- IUPAC Name: 6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one^[2]
- Synonyms: 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one, 6,7-dimethoxyl-2-tetralone^[3]
- Canonical SMILES: COC1=C(C=C2CC(=O)CCC2=C1)OC^[2]
- InChI Key: KJPMWVKPVCVZNK-UHFFFAOYSA-N^[3]

Physicochemical Properties

A summary of the key physical and chemical properties of **6,7-Dimethoxy-2-tetralone** is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Weight	206.24 g/mol	[2][3]
Melting Point	87-89 °C	[3]
Boiling Point	348 °C at 760 mmHg	[3]
Density	1.14 g/cm ³	[3]
Appearance	Crystalline Powder or Crystals	
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
XLogP3-AA	1.5	[2]

Synthesis and Experimental Protocols

The synthesis of **6,7-Dimethoxy-2-tetralone** is critical for its availability in research. Several synthetic routes have been reported, with a notable practical and cost-effective method starting from 3,4-dimethoxyphenylacetic acid.[1]

A Practical and Cost-Effective Synthesis Pathway[1]

This synthetic route involves a multi-step process designed for good overall yield.



[Click to download full resolution via product page](#)

Caption: Synthesis of **6,7-Dimethoxy-2-tetralone** from 3,4-dimethoxyphenylacetic acid.

Experimental Protocol Details:

- Ring Iodination: 3,4-dimethoxyphenylacetic acid is subjected to ring iodination to produce 2-iodo-4,5-dimethoxy acid.
- Esterification: The resulting acid is then converted to its methyl ester.
- Heck Cross-Coupling: A Palladium (II)-catalyzed Heck cross-coupling reaction is performed to yield the unsaturated diester.
- Catalytic Hydrogenation: The unsaturated diester is then catalytically hydrogenated.
- Dieckmann Condensation and Decarboxylation: The synthesis concludes with a Dieckmann condensation followed by a careful decarboxylation to afford the final product, **6,7-Dimethoxy-2-tetralone**.

Alternative Synthesis via Transformation of 6-Methoxy Tetralin[4]

Another reported method involves the transformation of 6-methoxy tetralin. This process includes bromination and subsequent methoxylation and oxidation steps to yield **6,7-Dimethoxy-2-tetralone**.

- Bromination: 6-methoxy-1,2,3,4-tetrahydronaphthalene is treated with N-Bromosuccinimide (NBS) in dry toluene.
- Methoxylation: The resulting bromo compounds are treated with CuI and sodium methoxide in DMF.
- Oxidation: The product from the previous step undergoes epoxidation with m-CPBA followed by acid hydrolysis to produce the tetralone.

Applications in Drug Development

6,7-Dimethoxy-2-tetralone is a significant building block in medicinal chemistry, primarily due to its utility as a precursor for various bioactive compounds.

- **Dopaminergic Compounds:** It is a versatile starting material for many dopaminergic agents, which are crucial in the treatment of neurological disorders such as Parkinson's disease.[1]
- **Alkaloid Synthesis:** The tetralone core is instrumental in the synthesis of natural alkaloids.
- **Novel Antidepressants:** It has been utilized in the development of novel antidepressants that function as α -2-antagonists and norepinephrine uptake inhibitors.

The tetralone scaffold, in general, has been extensively studied for its potential therapeutic applications, including anticancer, antibacterial, and antimalarial activities.[5]

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of **6,7-Dimethoxy-2-tetralone**.

Spectral Data Type	Availability
^1H NMR	Available
^{13}C NMR	Available[2]
Mass Spectrometry (GC-MS)	Available[2]
Infrared (IR) Spectroscopy	Available[2]
Raman Spectroscopy	Available[2]

Detailed spectral data can be found in various chemical databases and literature. For instance, the ^1H NMR spectrum for the related compound 6-Methoxy-2-tetralone is publicly available and can serve as a reference for structural elucidation.[6]

This guide provides core technical information on **6,7-Dimethoxy-2-tetralone** for professionals in the field of chemical research and drug development. The provided data and protocols are intended to facilitate further research and application of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 6,7-Dimethoxy-2-tetralone | C₁₂H₁₄O₃ | CID 609844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6,7-Dimethoxy-2-tetralone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583830#6-7-dimethoxy-2-tetralone-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com